ascopyrone P(1-)

Description

Discovery and Initial Characterization of Ascopyrone P(1-) as a Fungal Metabolite

Ascopyrone P was first identified as a secondary metabolite produced by fungi belonging to the order Pezizales, including species such as Anthracobia melaloma, Plicaria anthracina, and Peziza petersi. researchgate.netnih.gov Initial studies focused on its isolation and characterization, revealing its chemical structure as 1,5-anhydro-4-deoxy-D-glycero-hex-1-en-3-ulose. ebi.ac.uk Research demonstrated that Ascopyrone P exhibits both antibacterial and antioxidant properties. researchgate.netresearchgate.net In vitro tests showed its efficacy against a range of Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

Significance of Ascopyrone P(1-) within the Anhydrofructose Pathway of Carbohydrate Metabolism

Ascopyrone P is a key intermediate in the anhydrofructose pathway, an alternative route for the degradation of glycogen (B147801) and starch. researchgate.netnih.gov This pathway begins with the conversion of these polysaccharides to 1,5-anhydro-D-fructose (B1202111) (1,5-AnFru) by the enzyme α-1,4-glucan lyase. researchgate.netthieme-connect.com Subsequently, 1,5-AnFru is metabolized to other compounds, including Ascopyrone P. thieme-connect.comd-nb.info

The formation of Ascopyrone P from 1,5-AnFru involves two key enzymes discovered in the fungus Anthracobia melaloma: 1,5-AnFru dehydratase (AFDH) and ascopyrone tautomerase (APTM). researchgate.net AFDH catalyzes the conversion of 1,5-AnFru to an intermediate called ascopyrone M (APM). researchgate.netnih.gov APTM then isomerizes APM to produce Ascopyrone P. researchgate.net This enzymatic pathway highlights the central role of Ascopyrone P in the fungal metabolism of complex carbohydrates.

Enzymes in the Anhydrofructose Pathway Leading to Ascopyrone P

| Enzyme | Abbreviation | Function | Source Organism |

|---|---|---|---|

| α-1,4-glucan lyase | - | Converts glycogen and starch to 1,5-anhydro-D-fructose. | Anthracobia melaloma |

| 1,5-anhydro-D-fructose dehydratase | AFDH | Catalyzes the conversion of 1,5-AnFru to ascopyrone M. | Anthracobia melaloma |

Overview of Established and Emerging Academic Research Themes on Ascopyrone P(1-)

Research on Ascopyrone P has expanded beyond its initial discovery and metabolic role. Current and emerging areas of investigation include:

Antimicrobial Applications: Due to its inhibitory effects on various bacteria, Ascopyrone P is being explored as a potential natural antimicrobial agent. researchgate.netnih.gov Studies have investigated its efficacy in controlling the growth of bacteria in food preservation contexts. nih.gov

Enzymology and Biocatalysis: The enzymes involved in the anhydrofructose pathway are a subject of ongoing study. researchgate.netnih.gov Understanding their mechanisms could enable the large-scale biocatalytic production of Ascopyrone P and other valuable metabolites. thieme-connect.comd-nb.info

Chemical Synthesis: Researchers have developed chemical synthesis methods for Ascopyrone P, providing an alternative to fungal fermentation for obtaining the compound for further study. researchgate.net

Antioxidant and Other Bioactivities: The antioxidant properties of Ascopyrone P are a significant area of interest. researchgate.net Furthermore, research has suggested its potential as an anti-browning agent in fruits and vegetables, comparable to kojic acid. nih.gov It has also been investigated for its ability to inhibit plant polyphenol oxidase. nih.gov

Chemical Properties of Ascopyrone P

| Property | Value |

|---|---|

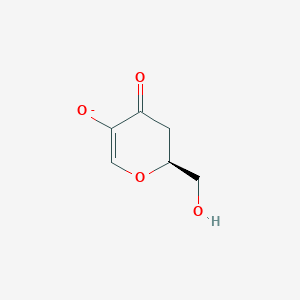

| Molecular Formula | C6H8O4 |

| Monoisotopic Mass | 144.04226 Da |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7O4- |

|---|---|

Molecular Weight |

143.12 g/mol |

IUPAC Name |

(2S)-2-(hydroxymethyl)-4-oxo-2,3-dihydropyran-5-olate |

InChI |

InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h3-4,7,9H,1-2H2/p-1/t4-/m0/s1 |

InChI Key |

ZXCYXCIWKAILMP-BYPYZUCNSA-M |

Isomeric SMILES |

C1[C@H](OC=C(C1=O)[O-])CO |

Canonical SMILES |

C1C(OC=C(C1=O)[O-])CO |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of Ascopyrone P 1

Precursor Molecules and Metabolic Origin of Ascopyrone P(1-)

The journey to ascopyrone P(1-) begins with readily available biological polymers and proceeds through a critical monosaccharide intermediate.

Role of Glycogen (B147801) and Starch as Primary Biosynthetic Substrates

The biosynthesis of ascopyrone P(1-) is rooted in the degradation of the storage polysaccharides, glycogen and starch. nih.govspandidos-publications.comacs.orgresearchgate.netrhea-db.org These complex carbohydrates, composed of repeating glucose units, serve as the primary raw materials for the anhydrofructose pathway. nih.govspandidos-publications.commdpi.com This pathway represents an alternative route for the breakdown of these glucans, diverging from the more common hydrolytic pathways. nih.govresearchgate.net The process is initiated in various organisms, including fungi and red algae, that possess the necessary enzymatic machinery to channel these substrates into the formation of ascopyrone P(1-) and other metabolites. nih.govspandidos-publications.comcapes.gov.br

Formation of 1,5-Anhydro-D-fructose (B1202111) (AF) / 1,5-AnFru as a Key Intermediate

A pivotal step in this metabolic sequence is the generation of 1,5-anhydro-D-fructose, commonly abbreviated as AF or 1,5-AnFru. nih.govspandidos-publications.commdpi.com This monosaccharide is the central intermediate in the anhydrofructose pathway. nih.govresearchgate.net Its formation marks a significant departure from typical carbohydrate metabolism. Found in fungi, red algae, and even rat liver tissue, 1,5-anhydro-D-fructose is produced directly from the degradation of starch or glycogen. spandidos-publications.comnih.govthieme-connect.com This unique sugar derivative serves as the immediate precursor for the subsequent enzymatic reactions that lead to the ascopyrone family of compounds. nih.govacs.orgresearchgate.net

Enzymology of Ascopyrone P(1-) Formation within the Anhydrofructose Pathway

The conversion of the initial substrates into ascopyrone P(1-) is mediated by a series of specific enzymes, each catalyzing a distinct transformation.

Catalytic Function of α-1,4-Glucan Lyase (EC 4.2.2.13) in AF Production

The first committed step of the anhydrofructose pathway is catalyzed by the enzyme α-1,4-glucan lyase (EC 4.2.2.13). nih.govcapes.gov.br This enzyme acts on the non-reducing ends of α-1,4-glucans like starch and glycogen, but instead of hydrolysis, it performs an elimination reaction. capes.gov.brnih.gov This lytic degradation releases 1,5-anhydro-D-fructose. spandidos-publications.commdpi.comcapes.gov.br The α-1,4-glucan lyase has been identified and characterized in both fungi and red algae. nih.govcapes.gov.br Interestingly, while it catalyzes a different reaction type, it shares sequence similarity with α-glucosidases from glycoside hydrolase family 31. capes.gov.br

Role of 1,5-Anhydrofructose Dehydratase (AFDH) in Ascopyrone M (APM) Synthesis

Once 1,5-anhydro-D-fructose is formed, it undergoes further transformation catalyzed by 1,5-anhydrofructose dehydratase (AFDH). nih.govresearchgate.net This enzyme facilitates the conversion of 1,5-AnFru into another crucial intermediate, ascopyrone M (APM). nih.govresearchgate.net The discovery of AFDH in the fungus Anthracobia melaloma was a significant step in elucidating the complete pathway. nih.gov This enzyme specifically acts on 1,5-AnFru to produce APM, a compound that was previously only presumed to exist biologically. nih.govresearchgate.net

Isomerization of Ascopyrone M to Ascopyrone P(1-) by Ascopyrone Tautomerase (APTM, EC 5.3.2.x)

The final step in the synthesis of ascopyrone P(1-) is an isomerization reaction. The intermediate, ascopyrone M, is converted to its tautomer, ascopyrone P(1-), by the action of the enzyme ascopyrone tautomerase (APTM). nih.govresearchgate.net This enzyme belongs to the isomerase family, specifically the intramolecular oxidoreductases that interconvert keto- and enol-groups. wikipedia.org Ascopyrone tautomerase, with the systematic name 1,5-anhydro-4-deoxy-D-glycero-hex-3-en-2-ulose Delta3-Delta1-isomerase, was also identified in Anthracobia melaloma. wikipedia.org Its catalytic activity ensures the efficient production of the final ascopyrone P(1-) product. nih.govresearchgate.net The Enzyme Commission (EC) number for ascopyrone tautomerase has been designated within the 5.3.2.x subclass. wikipedia.org

Enzyme and Compound Information

Below is a summary of the key enzymes and compounds involved in the biosynthesis of Ascopyrone P(1-).

Enzymes in the Ascopyrone P(1-) Biosynthetic Pathway

| Enzyme Name | EC Number | Function |

|---|---|---|

| α-1,4-Glucan Lyase | 4.2.2.13 | Catalyzes the elimination reaction on starch and glycogen to produce 1,5-anhydro-D-fructose. nih.govcapes.gov.br |

| 1,5-Anhydrofructose Dehydratase (AFDH) | Not formally assigned | Converts 1,5-anhydro-D-fructose to ascopyrone M. nih.govresearchgate.net |

Compounds in the Ascopyrone P(1-) Biosynthetic Pathway

| Compound Name | Abbreviation | Role |

|---|---|---|

| Glycogen | Primary biosynthetic substrate. nih.govspandidos-publications.com | |

| Starch | Primary biosynthetic substrate. nih.govspandidos-publications.com | |

| 1,5-Anhydro-D-fructose | AF / 1,5-AnFru | Key intermediate formed from glycogen/starch. nih.govresearchgate.net |

| Ascopyrone M | APM | Intermediate formed from 1,5-AnFru. nih.govresearchgate.net |

Phylogenetic and Organismal Distribution of the Anhydrofructose Pathway

The anhydrofructose pathway represents an alternative route for the breakdown of common energy storage molecules, glycogen and starch. Instead of yielding glucose, this pathway leads to the formation of 1,5-anhydro-D-fructose (AF) and a variety of other secondary metabolites, including ascopyrone P. researchgate.netsci-hub.st The pathway's existence has been confirmed in a diverse range of organisms, from simple bacteria to complex eukaryotes, highlighting its widespread, albeit specialized, role in metabolism. researchgate.netresearchgate.net

Characterization in Fungal Species (e.g., Anthracobia melaloma, Plicaria anthracina)

The anhydrofructose pathway and the production of ascopyrone P are well-documented in certain species of fungi, particularly within the order Pezizales. researchgate.netcabidigitallibrary.orgnih.gov Fungi such as Anthracobia melaloma, Plicaria anthracina, Plicaria leiocarpa, and Peziza petersi are known producers of ascopyrone P as a secondary metabolite. researchgate.netcabidigitallibrary.orgnih.gov

Intensive research on Anthracobia melaloma has been pivotal in elucidating the enzymatic steps leading to ascopyrone P. researchgate.net In this fungus, the biosynthesis begins with the conversion of glycogen or starch to the central intermediate, 1,5-anhydro-D-fructose (AF), a reaction catalyzed by the enzyme α-1,4-glucan lyase. researchgate.net Following this, two key enzymes were discovered and subsequently purified from A. melaloma that complete the synthesis of ascopyrone P. researchgate.netresearchgate.net

1,5-Anhydro-D-fructose dehydratase (AFDH): This enzyme catalyzes the dehydration of AF to form an intermediate compound, ascopyrone M (APM). researchgate.net

Ascopyrone tautomerase (APTM): This enzyme then facilitates the isomerization of APM into the final, stable product, ascopyrone P (APP). researchgate.net

The purification and characterization of these enzymes from A. melaloma provided the first complete enzymatic description of the anhydrofructose pathway for ascopyrone P formation. researchgate.net

Table 1: Key Enzymes in Ascopyrone P Biosynthesis from Anthracobia melaloma

| Enzyme Name | Abbreviation | Function | Molecular Mass (SDS-PAGE) | Molecular Mass (Gel Filtration) |

|---|---|---|---|---|

| 1,5-Anhydro-D-fructose dehydratase | AFDH | Converts 1,5-anhydro-D-fructose (AF) to ascopyrone M (APM) | 98 kDa | 230 kDa |

| Ascopyrone tautomerase | APTM | Isomerizes ascopyrone M (APM) to ascopyrone P (APP) | 60 kDa | 140 kDa |

Data sourced from studies on Anthracobia melaloma. researchgate.net

Evidence of Pathway Presence in Prokaryotic and Other Eukaryotic Systems

Evidence suggests that the anhydrofructose pathway is not confined to fungi. The pathway's central intermediate, AF, or the initial enzyme, α-1,4-glucan lyase, has been detected in a broad spectrum of organisms. nih.govthieme-connect.com

Prokaryotic Systems: The presence of AF has been confirmed in bacteria, indicating that the foundational step of the pathway exists in the prokaryotic domain. thieme-connect.com For instance, the bacterium Sinorhizobium morelense can metabolize AF, and an AF-reducing enzyme has been purified from it. thieme-connect.com While this demonstrates a capacity to process AF, it is part of a different metabolic fate than the production of ascopyrone P. The bacterium Escherichia coli is also known to contain AF. thieme-connect.com The existence of the pathway in bacteria is significant as it points to an ancient evolutionary origin. researchgate.net

Other Eukaryotic Systems: Beyond fungi, the pathway is notably present in red algae (Rhodophyta). researchgate.netnih.gov Species like Gracilaria verrucosa are sources of AF, and the enzyme α-1,4-glucan lyase has been isolated from marine red algae. researchgate.net Furthermore, metabolites of the anhydrofructose pathway have been identified in mammalian tissues and even humans, where 1,5-anhydro-D-glucitol (AG), a derivative of AF, is used as a clinical marker for glycemic control. researchgate.netiiarjournals.orgnih.gov This widespread distribution across different kingdoms underscores the pathway's fundamental biological relevance, even if the final metabolic products vary between organisms. researchgate.netresearchgate.net

Table 2: Documented Presence of the Anhydrofructose Pathway or its Key Components

| Organism Type | Specific Examples | Detected Component(s) |

|---|---|---|

| Fungi | Anthracobia melaloma, Plicaria anthracina | Complete pathway to Ascopyrone P |

| Prokaryotes | Escherichia coli, Sinorhizobium morelense | 1,5-anhydro-D-fructose (AF), AF-metabolizing enzymes |

| Algae | Gracilaria verrucosa (Red Algae) | α-1,4-glucan lyase, 1,5-anhydro-D-fructose (AF) |

| Mammals | Humans, Rats | 1,5-anhydro-D-glucitol (AG), a metabolite of AF |

This table summarizes findings on the distribution of the pathway. researchgate.netresearchgate.netthieme-connect.comiiarjournals.org

Genetic and Molecular Regulation of Biosynthetic Enzymes

The synthesis of metabolites like ascopyrone P is a tightly controlled process, regulated at the genetic and molecular level to meet the organism's needs. The genes encoding the enzymes of the anhydrofructose pathway have been cloned, which opens the door to understanding their regulation. researchgate.netnih.govthieme-connect.com It is proposed that the pathway is often activated under conditions of biotic or abiotic stress. cabidigitallibrary.org

In prokaryotes, the genes responsible for a specific metabolic pathway are often organized into a functional unit called an operon . rbrlifescience.combccampus.ca An operon consists of a cluster of structural genes that are transcribed together as a single messenger RNA (mRNA) molecule, along with regulatory elements like a promoter and an operator that control their expression. rbrlifescience.comkhanacademy.org This arrangement allows for the coordinated regulation of all the enzymes in the pathway. rbrlifescience.com

The regulation of an operon can be:

Inducible: The presence of a specific substrate (an inducer) turns the operon on, initiating the synthesis of the enzymes. This is common for catabolic (breakdown) pathways. rbrlifescience.combccampus.ca

Repressible: The presence of the end product of the pathway (a corepressor) turns the operon off, halting enzyme synthesis. This is typical for anabolic (synthesis) pathways. rbrlifescience.com

While the specific operon structure for ascopyrone P biosynthesis in bacteria has not been fully detailed, the principles of prokaryotic gene regulation suggest that the genes for α-1,4-glucan lyase, AFDH, and APTM could be clustered and co-regulated. This regulation would likely be responsive to the availability of starch/glycogen and cellular stress signals. cabidigitallibrary.orgnih.gov

In eukaryotic organisms like fungi, gene regulation is more complex and does not typically involve operons. Instead, individual genes are controlled by a combination of transcription factors that bind to specific DNA sequences (enhancers and promoters) to either activate or repress gene expression. nih.gov The regulation of the anhydrofructose pathway in fungi is believed to occur at the level of gene transcription and through mechanisms like feedback inhibition, where the final product may inhibit the activity of an early enzyme in the pathway. researchgate.net

Chemical Synthesis and Production Methodologies for Ascopyrone P 1

De Novo Chemical Synthesis Strategies

The chemical synthesis of ascopyrone P provides a controlled and predictable route to the molecule, allowing for the production of derivatives and analogues.

Multi-Step Synthetic Routes from 1,5-Anhydro-D-fructose (B1202111)

Acetylation: 1,5-anhydro-D-fructose is acetylated to produce 3,6-di-O-acetyl-1,5-anhydro-4-deoxy-D-glycero-hex-3-en-2-ulopyranose. nih.gov

Isomerization: The resulting enolone is then isomerized to form 2,6-di-O-acetyl-1,5-anhydro-4-deoxy-D-glycero-hex-1-ene-3-ulose. nih.gov

Deacetylation: Mild deacetylation of this intermediate yields crystalline ascopyrone P. nih.gov

Alternative chemical syntheses have also been developed from more common starting materials like D-glucose. core.ac.uknih.gov

Exploration of Reaction Mechanisms and Stereo-/Regioselectivity

The stereochemical and regiochemical outcomes of organic reactions are critical for the efficient synthesis of a target molecule like ascopyrone P. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Stereoselectivity refers to the preferential formation of one stereoisomer over another. youtube.comchemistrydocs.com In the context of ascopyrone P synthesis, controlling the stereochemistry is crucial for obtaining the desired biologically active isomer. The stereoselectivity of a reaction is influenced by the reaction mechanism and the structure of the starting material. masterorganicchemistry.com

Regioselectivity is the preference for forming one constitutional isomer over another. masterorganicchemistry.comyoutube.comchemistrydocs.com For instance, in the synthesis starting from 1,5-anhydro-D-fructose, the specific placement of functional groups is a result of regioselective reactions.

The synthesis of ascopyrone P and its derivatives often involves reactions where understanding and controlling these selective processes are paramount for achieving high yields of the correct isomer. core.ac.uk

Yield Optimization and Scalability of Chemical Synthesis

Optimizing the yield and ensuring the scalability of a chemical synthesis are crucial for its practical application, whether for research or potential commercial production. beilstein-journals.org Traditional methods of optimization often involve a time-consuming, one-variable-at-a-time approach. beilstein-journals.orgpreprints.org However, modern approaches are increasingly utilizing automation and machine learning to explore a wider range of reaction conditions more efficiently. beilstein-journals.orgpreprints.orgatinary.com

For the synthesis of ascopyrone P, factors such as reaction time, temperature, solvent, and catalyst concentration would be key parameters for optimization. The goal is to maximize the conversion of starting materials to the desired product while minimizing the formation of byproducts. atinary.com

Scalability, the ability to increase the production volume, presents its own set of challenges. chemical.ai Reactions that are efficient on a small laboratory scale may not perform as well in larger reactors due to issues with heat and mass transfer. osti.gov Therefore, developing a robust and scalable synthesis is a critical aspect of chemical process development. chemical.ai

Biotechnological and Biocatalytic Production Approaches

Biotechnological methods offer an alternative to chemical synthesis, often providing more environmentally friendly and highly specific routes to complex molecules.

Metabolic Engineering of Microbial Hosts for Enhanced Ascopyrone P Production

For ascopyrone P production, a microbial host such as Escherichia coli or Saccharomyces cerevisiae could be engineered. scienceopen.commdpi.com The genes encoding the enzymes of the anhydrofructose pathway, such as α-1,4-glucan lyase and dehydratases, could be introduced into the host organism. nih.govd-nb.info Further engineering efforts could focus on:

Increasing precursor supply: Enhancing the production of molecules that serve as the starting point for the ascopyrone P pathway.

Optimizing enzyme expression: Fine-tuning the levels of each enzyme in the pathway to ensure a balanced metabolic flux. mdpi.com

Eliminating byproduct formation: Removing enzymes that divert intermediates away from the desired pathway.

While the de novo synthesis of 1,5-anhydro-D-fructose by microbes is not yet fully explored, the conversion of exogenously supplied 1,5-AF has been demonstrated in organisms like Saccharomyces cerevisiae. This indicates the potential for developing microbial cell factories for the complete biosynthesis of ascopyrone P.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,5-Anhydro-D-fructose |

| 1,5-anhydro-D-glucitol |

| 1,5-anhydro-D-mannitol |

| 2,6-di-O-acetyl-1,5-anhydro-4-deoxy-D-glycero-hex-1-ene-3-ulose |

| 3,6-di-O-acetyl-1,5-anhydro-4-deoxy-D-glycero-hex-3-en-2-ulopyranose |

| Ascopyrone P |

| D-glucose |

Comparative Analysis of Enzymatic and Chemical Production Efficiencies

Enzymatic Synthesis

The enzymatic production of Ascopyrone P is part of the anhydrofructose pathway, a biological route for the degradation of starch and glycogen (B147801). researchgate.net This biosynthesis is a multi-step enzymatic cascade. The process begins with the enzyme α-1,4-glucan lyase acting on α-1,4-glucans, such as starch, to produce the key precursor, 1,5-anhydro-D-fructose (1,5AnFru). researchgate.netnih.gov

Following the formation of 1,5AnFru, two subsequent enzymatic reactions are carried out by enzymes found in the fungus Anthracobia melaloma to yield Ascopyrone P. researchgate.net

Dehydration: The enzyme 1,5AnFru dehydratase (AFDH) catalyzes the conversion of 1,5AnFru into an intermediate compound, Ascopyrone M (APM). researchgate.net

Isomerization: The enzyme ascopyrone tautomerase (APTM) then facilitates the isomerization of APM into the final product, Ascopyrone P. researchgate.net

The genes that code for these enzymes have been successfully cloned, which facilitates the potential for large-scale production using cell-free reactor systems. researchgate.net Enzymatic reactions are noted for operating under mild conditions and for their high regio- and stereoselectivity. nsf.gov

Chemical Synthesis

Chemical methodologies for producing Ascopyrone P vary in their approach and efficiency. One direct method involves the heat treatment of 1,5-anhydro-D-fructose. researchgate.netfao.org This process can achieve an efficient conversion, with research demonstrating that approximately 50% of 1,5-anhydro-D-fructose is converted to Ascopyrone P when heated at 155°C for 5 minutes. researchgate.netfao.org This type of conversion can also occur during food processing methods like retort cooking of materials containing 1,5-anhydro-D-fructose, such as truffles or the red seaweed Gracilaria verrucosa. researchgate.net

Comparative Findings

The choice between enzymatic and chemical synthesis for Ascopyrone P production involves a trade-off between yield, reaction conditions, and process complexity. While high-temperature chemical conversion offers a high yield in a short time, multi-step chemical syntheses can be laborious with only moderate to good yields. Enzymatic synthesis provides a highly specific and controlled pathway under mild conditions, and the ability to clone the relevant enzymes opens the door for potentially efficient and scalable biotechnological production. researchgate.net

Interactive Data Table: Comparison of Ascopyrone P Production Methods

The following table summarizes the key parameters and findings for the different production methodologies of Ascopyrone P.

| Parameter | Enzymatic Synthesis | Chemical Synthesis (Heat Treatment) | Chemical Synthesis (from 1,5AnFru) | Chemical Synthesis (from D-Glucose) |

| Primary Starting Material | α-1,4-Glucans (e.g., Starch) researchgate.net | 1,5-Anhydro-D-fructose researchgate.netfao.org | 1,5-Anhydro-D-fructose researchgate.netebi.ac.uk | D-Glucose tandfonline.comtandfonline.com |

| Key Intermediates | 1,5-Anhydro-D-fructose, Ascopyrone M researchgate.net | None | 3,6-di-O-acetyl-1,5-anhydro-4-deoxy-D-glycero-hex-3-en-2-ulopyranose researchgate.netebi.ac.uk | Multiple intermediates over 8 steps tandfonline.comtandfonline.com |

| Number of Core Steps | 2 (from 1,5AnFru) researchgate.net | 1 researchgate.netfao.org | 3 researchgate.netebi.ac.uk | 8 tandfonline.comtandfonline.com |

| Reported Yield | Scalable via cloned enzymes researchgate.net | 50% conversion researchgate.netfao.org | 36% overall yield researchgate.netebi.ac.uk | "Moderate" yield tandfonline.comtandfonline.com |

| Key Reaction Conditions | Mild pH and temperature nsf.govresearchgate.net | 155°C for 5 minutes researchgate.netfao.org | Acetylation, isomerization, deacetylation researchgate.netebi.ac.uk | Multi-step reactions including deacetylation and isomerisation tandfonline.comtandfonline.com |

| Catalysts | AFDH, APTM enzymes researchgate.net | Heat | Chemical reagents (e.g., Ac₂O) ebi.ac.uk | Various chemical reagents |

Molecular Mechanisms of Action of Ascopyrone P 1

Mechanisms Underlying Antimicrobial Activity

Ascopyrone P has shown a broad spectrum of inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov However, its efficacy varies significantly across different microbial taxa, and it is largely ineffective against yeasts and molds. nih.govresearchgate.net

Inhibition of Gram-Positive Bacterial Growth (e.g., Bacillus cereus, Listeria monocytogenes)

Ascopyrone P demonstrates significant inhibitory action against various Gram-positive bacteria. nih.gov For instance, in chilled chicken soup, a concentration of 2000 mg kg-1 of APP was able to prevent the growth of Bacillus cereus and Listeria monocytogenes to a level of 10(6) CFU/g for over 60 days. nih.gov Even at lower concentrations of 500-1000 mg kg-1, good activity was observed against B. cereus, although it was less effective against L. monocytogenes at these lower levels. nih.gov In vitro tests have shown that concentrations of 2000-4000 mg l-1 of APP can cause total or significant inhibition of Gram-positive bacteria after 24 hours of incubation. nih.govoup.com However, it is important to note that no significant cidal effect was observed against Listeria monocytogenes within a 2-hour timeframe, suggesting a bacteriostatic rather than a bactericidal mechanism in the short term. nih.govresearchgate.net

Inhibition of Gram-Negative Bacterial Growth (e.g., Pseudomonas fluorescens, Salmonella, Escherichia coli)

Ascopyrone P is also effective against a range of Gram-negative bacteria. nih.gov In a chilled chicken soup model, 2000 mg kg-1 of APP successfully prevented Pseudomonas fluorescens, Salmonella, and Escherichia coli from reaching a population of 10(6) CFU/g for more than 60 days. nih.gov Similarly, in a cooked meat system at 8°C, a bacteriostatic effect was generally noted at 2000 mg kg-1 against Salmonella typhimurium and E. coli. nih.gov The activity of APP against Gram-negative enteric bacteria appears to be enhanced at lower temperatures. nih.gov For example, in milk, 2000 mg l-1 of APP was effective against P. fluorescens at chilled temperatures but not at ambient temperatures. nih.gov While in vitro studies confirm that 2000-4000 mg l-1 APP leads to significant inhibition of Gram-negative bacteria, a significant cidal effect against Escherichia coli was not observed within 2 hours. nih.govresearchgate.netoup.com

Differential Susceptibility Profiles Across Microbial Taxa (e.g., Yeasts, Molds, Clostridium)

A key characteristic of Ascopyrone P's antimicrobial spectrum is its differential activity. While effective against a broad range of bacteria, it shows little to no activity against yeasts and molds. nih.govresearchgate.net For instance, APP was found to be ineffective against Saccharomyces cerevisiae in chilled chicken soup and against yeasts and the mold Byssochlamys in apple juice. nih.gov Interestingly, at concentrations of 1000-2000 mg l-1, APP was observed to enhance the growth of certain yeast strains, although higher concentrations did lead to some inhibition. nih.gov Furthermore, Clostridium strains were not sensitive to APP at a concentration of 2000 mg l-1. nih.govresearchgate.net This selective activity highlights the specific nature of its mechanism of action.

| Microbial Taxa | Susceptibility to Ascopyrone P |

| Gram-Positive Bacteria | Generally susceptible |

| Gram-Negative Bacteria | Generally susceptible, enhanced at low temperatures |

| Yeasts | Generally not susceptible, some growth enhancement at moderate concentrations |

| Molds | Not susceptible |

| Clostridium | Not susceptible |

Proposed Interference with DNA Synthesis in Bacterial Cells

The precise molecular mechanism of Ascopyrone P's antibacterial action is not yet fully elucidated, but it has been proposed that it may interfere with DNA synthesis. thieme-connect.com This hypothesis suggests that APP could potentially inhibit enzymes critical for DNA replication, such as DNA polymerase. thieme-connect.com Interference with DNA synthesis is a known mechanism for various antibiotics, which can act by inhibiting the enzymes that relax supercoiled DNA (like DNA gyrase and topoisomerase IV) or by directly blocking the path of DNA polymerase. biomol.com While direct evidence for APP's interaction with DNA polymerase is still needed, this proposed mechanism aligns with its observed broad-spectrum antibacterial activity. thieme-connect.comnih.gov

Molecular Basis of Antioxidant Effects

In addition to its antimicrobial properties, Ascopyrone P is recognized as a good water-soluble antioxidant. thieme-connect.com This activity is attributed to a specific chemical feature within its molecular structure.

Role of Conjugated Enolone Functional Group in Radical Scavenging

The antioxidant capacity of Ascopyrone P is primarily due to the presence of a conjugated enolone functional group in its molecule. thieme-connect.com This structural feature is crucial for its ability to scavenge free radicals. thieme-connect.com The conjugation in the molecule allows for the delocalization and stabilization of the radical that is formed after the antioxidant donates an electron, which is a key characteristic of effective antioxidants. mdpi.com This is similar to other well-known antioxidants, such as ascorbic acid, where a conjugated system involving an enol group contributes to its radical-scavenging ability. mdpi.com The presence of this conjugated system enhances the antioxidant capacity of the molecule. nih.gov

Modulation of Cellular Oxidative Stress Response Pathways (e.g., Nrf2 pathway)

Ascopyrone P demonstrates the ability to influence cellular responses to oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. mdpi.comwikipedia.orgnih.gov Oxidative stress can lead to significant cellular damage to lipids, proteins, and DNA. mdpi.comwikipedia.orgnih.gov Cells have evolved intricate defense mechanisms to combat oxidative stress, one of the most critical being the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. frontiersin.orgnih.gov

The Nrf2 pathway is a primary regulator of cellular antioxidant and detoxifying defenses. frontiersin.orgmdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation. However, upon exposure to oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. nih.gov This binding initiates the transcription of a wide array of protective genes, including those for antioxidant enzymes. nih.govmdpi.com

While direct studies detailing the specific interaction of Ascopyrone P with the Nrf2 pathway are not extensively documented in the provided search results, its recognized antioxidant properties suggest a potential modulatory role. ebi.ac.ukresearchgate.net Antioxidant compounds can influence the Nrf2 pathway by either directly scavenging ROS, thereby reducing the oxidative stress signal, or by interacting with upstream signaling molecules that regulate Nrf2 activation. mdpi.comresearchgate.net The antioxidant activity of Ascopyrone P, therefore, implies its potential to indirectly or directly influence the Nrf2-mediated cellular stress response, contributing to the protection of cells from oxidative damage. ebi.ac.ukresearchgate.net Further research is needed to elucidate the precise mechanisms by which Ascopyrone P may modulate the Nrf2 pathway and other cellular oxidative stress response pathways.

Comparison of Antioxidant Efficacy with Established Antioxidants (e.g., Kojic Acid)

The antioxidant capabilities of Ascopyrone P have been evaluated in comparison to well-known antioxidants, most notably kojic acid. researchgate.netnih.gov Studies have demonstrated that Ascopyrone P is an effective antibrowning agent, with an efficacy comparable to that of kojic acid. ebi.ac.ukresearchgate.netnih.gov This antibrowning effect is largely attributed to its antioxidant properties and its ability to inhibit enzymes responsible for browning reactions. nih.govresearchgate.net

Kojic acid is a widely recognized tyrosinase inhibitor and antioxidant used in various applications. nih.govmdpi.com Its mechanism of action involves the chelation of the copper ions in the active site of tyrosinase, an enzyme crucial for melanin (B1238610) synthesis and enzymatic browning in fruits and vegetables. nih.govmdpi.com

Research indicates that Ascopyrone P functions through a similar mechanism, exhibiting inhibitory effects on plant polyphenol oxidase (PPO), an enzyme functionally related to tyrosinase. nih.govresearchgate.net The comparable antibrowning efficacy suggests that Ascopyrone P possesses antioxidant and enzyme-inhibiting capacities on par with kojic acid. researchgate.netnih.gov One study found that Ascopyrone P showed an antibrowning effect in a variety of agricultural products at concentrations ranging from 300 to 500 ppm, highlighting its potential as a practical antioxidant. ebi.ac.uknih.gov

| Compound | Primary Mechanism of Antioxidant Action | Comparative Efficacy | Reference |

| Ascopyrone P | Inhibition of polyphenol oxidase, quinone decolorization | Comparable to Kojic Acid | ebi.ac.ukresearchgate.netnih.gov |

| Kojic Acid | Tyrosinase inhibition via copper chelation | Standard for comparison | nih.govmdpi.com |

Enzyme Inhibition Studies

Inhibition of Plant Polyphenol Oxidase Activity

Ascopyrone P has been identified as a potent inhibitor of plant polyphenol oxidase (PPO). nih.govresearchgate.net PPO, also known as catechol oxidase, is a copper-containing enzyme that catalyzes the oxidation of phenolic compounds to highly reactive quinones in the presence of oxygen. nih.govwikipedia.org These quinones then polymerize to form brown, black, or red pigments, a process commonly observed as enzymatic browning in damaged fruits and vegetables. nih.gov

Mechanism studies reveal that Ascopyrone P's inhibitory action on PPO is a key contributor to its antibrowning properties. nih.govresearchgate.net By inhibiting PPO, Ascopyrone P effectively prevents the initial step of the enzymatic browning cascade. Furthermore, it has been shown to decolorize quinones that have already been formed, further contributing to its antibrowning effect. nih.govresearchgate.net This dual action of inhibiting the enzyme and acting on its products makes Ascopyrone P an effective agent in controlling browning in various agricultural products like apples, pears, potatoes, and lettuce. ebi.ac.uknih.gov The inhibitory effect is noted to be comparable to that of kojic acid, a well-established PPO inhibitor. researchgate.netnih.gov

Investigation of Potential Interference with DNA Polymerase Activity

Some research suggests that Ascopyrone P may have an inhibitory effect on DNA duplication during the cell cycle, which points towards a potential interaction with DNA polymerase activity. researchgate.net DNA polymerases are enzymes that synthesize DNA molecules from deoxyribonucleotides, the building blocks of DNA. thermofisher.comneb.com These enzymes are crucial for DNA replication and are essential for cell division. thermofisher.comneb.com

Inhibition of DNA polymerase activity can halt DNA replication, leading to cell cycle arrest and potentially apoptosis (programmed cell death). nih.govnih.gov While a direct study detailing the kinetic characterization of Ascopyrone P's interaction with DNA polymerase was not found in the search results, its reported effect on DNA duplication in the cell cycle suggests that it may interfere with the function of DNA polymerases or other components of the DNA replication machinery. researchgate.net This potential mechanism of action is significant as many anticancer and antiviral drugs target DNA polymerase activity. nih.gov

Cell Cycle Modulation in Rapidly Dividing Cells

The cell cycle is a tightly regulated process that governs cell division. nih.govyoutube.com It consists of several phases (G1, S, G2, and M) with checkpoints that ensure the fidelity of DNA replication and chromosome segregation. youtube.com Uncontrolled cell division, often resulting from a loss of cell cycle control, is a hallmark of cancer. khanacademy.orgnih.gov

Research indicates that Ascopyrone P has an anticancer effect, which is attributed to its ability to inhibit DNA duplication in the cell cycle. researchgate.net This suggests that Ascopyrone P can modulate the cell cycle, likely by inducing cell cycle arrest. By interfering with DNA replication, as suggested by its potential inhibition of DNA polymerase, Ascopyrone P could trigger a checkpoint response, halting the cell cycle to prevent the propagation of damaged or incompletely replicated DNA. researchgate.netfrontiersin.org This can ultimately lead to apoptosis in rapidly dividing cells, such as cancer cells. khanacademy.orgfrontiersin.org

The ability to induce cell cycle arrest is a key mechanism for many chemotherapeutic agents. nih.gov For example, some drugs cause cells to arrest in the G1 phase, preventing entry into the DNA synthesis (S) phase, while others block the G2/M transition. nih.govfrontiersin.org The specific phase of the cell cycle at which Ascopyrone P exerts its effect would depend on the precise molecular target within the DNA replication or cell cycle machinery.

Disruption of the S-Phase of the Cell Cycle

The primary anticancer mechanism of Ascopyrone P involves the inhibition of cellular DNA synthesis. thieme-connect.com Investigations using flow cytometry, a technique that measures the characteristics of cell populations, have shown that APP directly interferes with the S phase of the cell cycle. thieme-connect.comd-nb.info The S phase is a critical period where the cell synthesizes DNA, effectively duplicating its genome before division. nih.gov By targeting this specific phase, Ascopyrone P halts the replication of genetic material, a crucial step for the proliferation of rapidly dividing cancer cells. The precise molecular interactions, such as the potential inhibition of key enzymes like DNA polymerase which is responsible for synthesizing DNA, are a key area of ongoing research to fully elucidate this mechanism. wikipedia.orgtestbook.com

Inhibition of Cell Transition from S to G2/M Phases

Following its disruption of the S phase, Ascopyrone P further exerts its effect by inhibiting the transition of cells from the S phase into the G2/M phases. thieme-connect.comd-nb.info The G2/M checkpoint is a critical regulatory point that ensures DNA replication is complete and any damage is repaired before a cell enters mitosis (M phase). thieme-connect.comnih.gov

Flow cytometry studies on HeLa human cervical cancer cells demonstrated this inhibitory effect. After 24 hours of treatment with Ascopyrone P, a significant accumulation of the cell population was observed in the S phase, with a corresponding decrease in the number of cells in the G2/M phases. thieme-connect.com This blockade of the S to G2/M transition prevents cancer cells from proceeding to divide, ultimately leading to cell death. thieme-connect.comd-nb.info

Mechanisms of Induced Cell Death in Target Cell Lines (e.g., B16 melanoma, HaCaT, A549, THP-1)

Ascopyrone P has been shown to induce cell death across a variety of cancer cell lines. thieme-connect.comd-nb.info While the compound is known to be effective, the precise molecular pathways leading to apoptosis (programmed cell death) have not been fully detailed for Ascopyrone P in all specific cell lines. However, studies on these cell lines with other agents provide insight into the likely mechanisms. Apoptosis is generally executed through the activation of a cascade of enzymes called caspases, which can be triggered by either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. uniklinik-freiburg.de

The cytotoxic effect of Ascopyrone P on several cancer cell lines has been quantified, showing varying levels of induced mortality after 48 hours of incubation.

| Cancer Cell Line | Cell Type | Percentage of Dead Cells (%) thieme-connect.com |

|---|---|---|

| A549 | Human Lung Adenocarcinoma | 48.6 ± 3.8 |

| B16 melanoma | Mouse Melanoma | 31.9 ± 3.6 |

| HaCaT | Human Keratinocyte | 27.2 ± 3.1 |

| THP-1 | Human Monocytic Leukemia | 33.3 ± 0.7 |

B16 melanoma: In B16 melanoma cells, apoptotic pathways commonly involve the Bcl-2 family of proteins, which regulate the integrity of the mitochondria. frontiersin.orgbslonline.orgfrontiersin.org An increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) can lead to the release of cytochrome c from the mitochondria, activating caspase-9 and subsequently the executioner caspase-3, culminating in cell death. frontiersin.orgrpmj.ru

HaCaT: In human keratinocyte-derived HaCaT cells, apoptosis is often mediated by the generation of reactive oxygen species (ROS) and the activation of the mitogen-activated protein kinase (MAPK) signaling pathways, such as JNK and p38. mdpi.commdpi.com While Ascopyrone P is effective against HaCaT cells grown under conditions that mimic tumor cells, it shows significantly less effect on the same cells when they are grown in a manner that resembles normal cells, suggesting a degree of selectivity for rapidly dividing cells. d-nb.info

A549: In A549 human lung cancer cells, apoptosis is frequently linked to p53-dependent pathways. mdpi.com The p53 tumor suppressor protein can induce cell cycle arrest or trigger apoptosis by upregulating pro-apoptotic proteins like Bax. mdpi.comfrontiersin.org Studies have shown that apoptosis-specific DNA fragmentation occurs in A549 cells following treatment with Ascopyrone P. d-nb.info

THP-1: In THP-1 human monocytic leukemia cells, cell death can be initiated via the extrinsic apoptotic pathway. mdpi.comnih.govnih.gov This pathway is often triggered by external signals that lead to the activation of initiator caspase-8, which then directly activates the executioner caspase-3 to dismantle the cell. mdpi.comfrontiersin.org

Synergistic Activities with Established Therapeutic Agents (e.g., Cisplatin)

Research indicates that Ascopyrone P exhibits a promising synergistic effect when used in combination with established chemotherapeutic drugs, such as cisplatin. thieme-connect.com Cisplatin is a platinum-based drug that functions primarily by creating cross-links in DNA, which triggers DNA damage responses and leads to apoptosis in cancer cells. nih.gov

Analytical Chemistry and Structural Elucidation of Ascopyrone P 1

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for determining the molecular structure of ascopyrone P. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic composition, bonding, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules like ascopyrone P. google.comwikipedia.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to map out the carbon and proton framework of the molecule.

¹H NMR and ¹³C NMR spectra provide foundational information on the number and chemical environment of hydrogen and carbon atoms, respectively. google.com For instance, the ¹H-NMR spectrum of a related compound, 1,5-anhydro-D-fructose (B1202111), which is a precursor to ascopyrone P, shows distinct signals that can be correlated to its specific protons. researchgate.net While specific NMR data for ascopyrone P is detailed in specialized research, the general approach involves analyzing chemical shifts, coupling constants, and signal integrations to piece together the molecular puzzle.

Table 1: Representative NMR Data for Ascopyrone P Precursor

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-1 | 5.30 | d | 3.5 |

| H-3 | 4.25 | dd | 12.0, 3.0 |

| H-4 | 3.80 | m | |

| H-5 | 3.95 | m | |

| H-6a | 3.75 | dd | 12.5, 2.5 |

| H-6b | 3.65 | dd | 12.5, 5.0 |

Note: This data is illustrative for a precursor and the principles apply to Ascopyrone P analysis.

Mass Spectrometry (MS) and Tandem MS for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and formula of ascopyrone P. rsc.org It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). rsc.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition.

The monoisotopic mass of ascopyrone P is 144.04226 Da, corresponding to the molecular formula C₆H₈O₄. ebi.ac.ukuni.lu

Tandem MS (MS/MS) further aids in structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides valuable clues about the connectivity of atoms within the molecule.

Table 2: Predicted Collision Cross Section (CCS) Values for Ascopyrone P Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 145.04953 | 125.0 |

| [M+Na]⁺ | 167.03147 | 132.8 |

| [M-H]⁻ | 143.03497 | 126.9 |

Data sourced from predicted values and illustrates the type of information obtained from mass spectrometry analyses. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups present in ascopyrone P. mrclab.comdrawellanalytical.com

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations in its chemical bonds. mrclab.com Specific functional groups (e.g., hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bonds (C=C)) absorb at characteristic frequencies, allowing for their identification. google.com

UV-Vis spectroscopy, on the other hand, examines the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. msu.edu This technique is particularly useful for identifying conjugated systems, which are arrangements of alternating single and multiple bonds. msu.edu The presence of chromophores, or light-absorbing groups, in ascopyrone P can be confirmed using UV-Vis spectroscopy. msu.edu

Chromatographic Methods for Isolation, Purification, and Quantification

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of ascopyrone P from complex mixtures, such as fungal extracts. openaccessjournals.com

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for analyzing and purifying compounds like ascopyrone P. openaccessjournals.comnactem.ac.uk It separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. openaccessjournals.com

HPLC methods have been developed for the assay of enzymes involved in the biosynthesis of ascopyrone P, indicating its utility in monitoring the production of this compound. researchgate.net By using a suitable stationary phase, such as C18, and an appropriate mobile phase gradient, ascopyrone P can be effectively separated from other metabolites. mdpi.com Detection is often achieved using a UV detector, which measures the absorbance of the eluting compounds at a specific wavelength. chromatographyonline.com This allows for both qualitative identification (based on retention time) and quantitative analysis (based on peak area).

Table 3: Illustrative HPLC Parameters for Analysis of Related Compounds

| Parameter | Value |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These parameters are representative and would be optimized for the specific analysis of Ascopyrone P.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is another separation technique, but it is specifically designed for the analysis of volatile compounds. libretexts.orgtechnologynetworks.com In GC, the mobile phase is an inert gas, and the stationary phase is a liquid or solid support inside a long, thin tube called a column. libretexts.org

While ascopyrone P itself may not be sufficiently volatile for direct GC analysis without derivatization, GC can be employed to analyze related volatile compounds or potential precursors in a sample. researchgate.netunibo.it Often, GC is coupled with a mass spectrometer (GC-MS), which provides powerful identification capabilities for the separated volatile components. technologynetworks.com

Flash Chromatography for Preparative Isolation

Flash chromatography is a rapid and efficient purification technique that is well-suited for the preparative isolation of natural products like ascopyrone P from complex mixtures, such as fungal extracts. chromtech.comajrconline.orgresearchgate.net This method is an advancement over traditional column chromatography, utilizing moderate pressure to accelerate the separation process. chromtech.comajrconline.org

The primary application of flash chromatography in this context is to separate ascopyrone P from other metabolites produced by fungi, such as those from the genera Ascochyta or Phoma. researchgate.netbiotage.com The process involves pumping a solvent through a column packed with a solid stationary phase, allowing for the separation of compounds based on their differential partitioning between the stationary and mobile phases. chromtech.com This technique is particularly useful for obtaining purified samples in gram to milligram quantities, which can then be used for further structural analysis and bioactivity screening. chromtech.comresearchgate.net

Key aspects of using flash chromatography for isolating ascopyrone P include:

Speed and Efficiency: It significantly reduces the time required for purification compared to traditional column chromatography. chromtech.comajrconline.org

Sample Size: It is adaptable for separating a wide range of sample sizes. chromtech.comresearchgate.net

Versatility: It can be used as a preliminary purification step before more advanced techniques like high-performance liquid chromatography (HPLC). ajrconline.org

The choice of solvents and stationary phase is critical for achieving optimal separation and is often guided by preliminary analysis using thin-layer chromatography (TLC). researchgate.net Modern flash chromatography systems may even incorporate features like TLC image readers to automate method development. researchgate.net

Advanced Approaches in Structural Elucidation

The definitive determination of ascopyrone P's structure relies on a combination of spectroscopic methods and advanced computational strategies.

Computational chemistry has become an indispensable tool in the structural elucidation of natural products. ukri.orgresearchgate.net These methods complement experimental data, particularly from mass spectrometry (MS), to confirm structures and predict chemical properties. rfi.ac.uk

Universal Fragmentation Model (UFM): This model is a computational approach used to predict the fragmentation patterns of molecules in mass spectrometry. rfi.ac.uk By combining principles of gas-phase ion chemistry and modeling, the UFM can generate and test hypotheses about how a molecule like ascopyrone P will break apart. rfi.ac.uk A key feature of the UFM is its ability to predict complex rearrangement chemistries, which helps in validating the interpretation of tandem MS (MS/MS) data. rfi.ac.uk

Machine Learning-based Techniques: Machine learning (ML) is increasingly being applied to the structural elucidation of polyketides. ukri.orgrsc.org ML algorithms can be trained on large datasets of known compounds and their spectroscopic data to predict the structures of new molecules. researchgate.netresearchgate.net For polyketides, ML models like Seq2PKS can predict chemical structures directly from the DNA sequences of the polyketide synthase (PKS) gene clusters. researchgate.net These tools can generate a library of potential structures, which are then compared against experimental MS data to identify the correct compound. researchgate.netnih.gov Other ML approaches can predict NMR chemical shifts with quantum-quality accuracy at a much lower computational cost, aiding in the final structural confirmation. frontiersin.orgcsic.es

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. researchgate.netfelixinstruments.com These techniques are particularly useful for analyzing the large and complex datasets generated in metabolomics studies of fungi that produce ascopyrone P.

Principal Component Analysis (PCA): PCA is a powerful tool for reducing the dimensionality of complex datasets. metabolomics.semetwarebio.com In the context of ascopyrone P, PCA can be used to analyze the metabolic profiles of different fungal strains (e.g., from the genus Ascochyta) to identify patterns and differences in their secondary metabolite production. researchgate.netfrontiersin.org By plotting the principal components, researchers can visualize clusters of strains with similar chemical profiles, which can aid in chemotaxonomy and the identification of high-producing strains. researchgate.net

Cluster Analysis: This method groups similar samples or variables together based on their characteristics. Hierarchical cluster analysis, for instance, can be used to create dendrograms that show the chemical similarity between different fungal strains based on their metabolite profiles. researchgate.net This can reveal relationships that are consistent with other classification methods like PCA and PLS analysis. researchgate.net

Linear Discriminant Analysis (LDA): LDA is a supervised classification method used to find linear combinations of features that best separate two or more classes of objects. researchgate.net In fungal metabolomics, LDA can be used to identify the specific metabolites that are most characteristic of a particular fungal species or strain. mdpi.commdpi.com For example, it could be used to pinpoint the key metabolic differences between high and low producers of ascopyrone P. nih.govelifesciences.org

Interactive Data Table: Chemometric Analysis of Fungal Metabolites

This table illustrates how different chemometric techniques can be applied to analyze fungal metabolite data, such as that from Ascochyta species.

| Analytical Technique | Application in Fungal Metabolomics | Key Information Gained | Example Reference |

| Principal Component Analysis (PCA) | Visualizing metabolic differences between fungal strains. | Identifies clustering of strains based on overall metabolite profiles. | researchgate.net |

| Cluster Analysis | Grouping strains based on chemical similarity. | Creates dendrograms to show relationships between strains. | researchgate.net |

| Linear Discriminant Analysis (LDA) | Identifying metabolites that differentiate fungal groups. | Pinpoints specific biomarkers for different species or conditions. | mdpi.com |

Computational Strategies for Structural Interpretation (e.g., Universal Fragmentation Model, Machine Learning-based techniques)

Development of Quantitative Assays for Ascopyrone P(1-) and its Biosynthetic Enzymes

The ability to quantify ascopyrone P and the activity of the enzymes involved in its biosynthesis is crucial for studying its production and for potential biotechnological applications. researchgate.netnih.gov

Ascopyrone P is a product of the anhydrofructose pathway, which degrades glycogen (B147801) and starch. researchgate.netthieme-connect.com The key enzymes in its formation from 1,5-anhydro-D-fructose (AF) are 1,5-anhydro-D-fructose dehydratase (AFDH) and ascopyrone tautomerase (APTM). researchgate.net

Assays for Ascopyrone P: Spectrophotometric and High-Performance Liquid Chromatography (HPLC) methods have been developed for the quantification of ascopyrone P. researchgate.netresearchgate.net These methods are essential for monitoring the production of ascopyrone P in fungal cultures or enzymatic reactions.

Assays for Biosynthetic Enzymes:

AFDH and APTM: Assays have been established to measure the activity of both AFDH, which converts 1,5-anhydro-D-fructose to ascopyrone M, and APTM, which isomerizes ascopyrone M to ascopyrone P. researchgate.net These assays were instrumental in the purification and characterization of these enzymes from the fungus Anthracobia melaloma. researchgate.net

Polyketide Synthase (PKS) Assays: While ascopyrone P is not a direct product of a PKS, many other fungal metabolites are. The development of assays for PKS enzymes, such as those for ketosynthase (KS) domains, is an active area of research. nih.govnih.gov These assays, which can be fluorescence-based, are vital for understanding the mechanisms of polyketide biosynthesis and for engineering PKSs to produce novel compounds. nih.gov

Interactive Data Table: Enzymes in Ascopyrone P Biosynthesis

This table details the enzymes involved in the conversion of glycogen to ascopyrone P.

| Enzyme | Abbreviation | Function | Assay Method | Reference |

| α-1,4-glucan lyase | - | Converts glycogen/starch to 1,5-anhydro-D-fructose (AF) | - | researchgate.net |

| 1,5-anhydro-D-fructose dehydratase | AFDH | Converts AF to ascopyrone M (APM) | Spectrophotometric, HPLC | researchgate.net |

| Ascopyrone tautomerase | APTM | Isomerizes APM to ascopyrone P (APP) | Spectrophotometric, HPLC | researchgate.net |

Interactions of Ascopyrone P 1 with Biological Systems and Relevant Macromolecules

Interactions with Microbial Cellular Components and Pathways

Ascopyrone P (APP), a secondary metabolite produced by fungi such as Anthracobia melaloma, demonstrates notable antibacterial properties. nih.govresearchgate.net In vitro studies have shown that APP can inhibit the growth of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Growth curve analysis indicated that concentrations of 2000–4000 mg/L resulted in significant or total bacterial inhibition after 24 hours of incubation. nih.govresearchgate.net However, the compound is not effective against Clostridium species, yeasts, or molds at similar concentrations. nih.govresearchgate.net

The primary mechanism of its antibacterial action appears to be cytostatic rather than cidal, as no significant bactericidal effect was observed against Listeria monocytogenes or Escherichia coli within a two-hour exposure. nih.govresearchgate.net Research suggests that one of the key interactions within the bacterial cell is the inhibition of DNA duplication, a critical step in the cell cycle. researchgate.net Interestingly, at concentrations of 1000-2000 mg/L, APP was observed to enhance the growth of certain yeast strains, though higher concentrations led to inhibition in some cases. nih.gov

| Microorganism Type | Effect of Ascopyrone P | Effective Concentration (for inhibition) | Source |

|---|---|---|---|

| Gram-positive bacteria | Growth inhibition | 2000-4000 mg/L | nih.govresearchgate.net |

| Gram-negative bacteria | Growth inhibition | 2000-4000 mg/L | nih.govresearchgate.net |

| Yeasts | Growth enhancement at 1000-2000 mg/L; inhibition at higher concentrations for some strains | >2000 mg/L (for inhibition) | nih.gov |

| Molds | Not sensitive | Ineffective at 2000 mg/L | nih.govresearchgate.net |

| Clostridium species | Not sensitive | Ineffective at 2000 mg/L | nih.gov |

Biochemical Interactions with Plant Enzymes and Associated Metabolic Networks

Ascopyrone P exhibits significant interactions with enzymes found in plants, most notably polyphenol oxidase (PPO). acs.org This interaction is the basis for its effectiveness as an anti-browning agent in various fruits and vegetables. acs.org The browning process in produce is often initiated by PPO, which catalyzes the oxidation of phenolic compounds into quinones, leading to the formation of brown pigments. acs.org

Mechanism studies indicate that Ascopyrone P inhibits plant PPO and is also capable of decolorizing the quinones that are formed. acs.org Its efficacy as an anti-browning agent has been shown to be comparable to that of kojic acid. acs.org APP has demonstrated anti-browning effects in a variety of agricultural products, including apples, pears, potatoes, and lettuce, at concentrations ranging from 300 to 500 ppm. acs.org

| Agricultural Product | Observed Effect of Ascopyrone P | Effective Concentration | Source |

|---|---|---|---|

| Apple cultivars | Anti-browning effect | 300-500 ppm | acs.org |

| Pear cultivars | Anti-browning effect | 300-500 ppm | acs.org |

| Potato cultivars | Anti-browning effect | 300-500 ppm | acs.org |

| Lettuce | Anti-browning effect | 300-500 ppm | acs.org |

| Green Tea | Anti-browning effect | 300-500 ppm | acs.org |

Modulatory Effects on Carbohydrate Degradation Pathways

Ascopyrone P is a product of the anhydrofructose pathway, an alternative metabolic route for the degradation of α-1,4-glucans like starch and glycogen (B147801). researchgate.netacs.org This pathway runs parallel to more conventional carbohydrate degradation pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgkhanacademy.org The anhydrofructose pathway begins with the action of the enzyme α-1,4-glucan lyase, which breaks down starch and glycogen to release the central intermediate, 1,5-anhydro-d-fructose (B1202111) (1,5-AnFru). researchgate.net

This intermediate, 1,5-AnFru, is then converted into Ascopyrone P through a series of enzymatic steps. researchgate.netacs.org In the fungus Anthracobia melaloma, two specific enzymes have been identified that catalyze this transformation: 1,5-AnFru dehydratase (AFDH) and ascopyrone tautomerase (APTM). researchgate.net AFDH catalyzes the conversion of 1,5-AnFru to an intermediate known as ascopyrone M (APM), which is then isomerized by APTM to form the stable end product, Ascopyrone P. researchgate.net The existence of this pathway highlights an alternative mechanism for carbohydrate catabolism in certain fungi. researchgate.net

| Enzyme | Function in Ascopyrone P Biosynthesis | Source |

|---|---|---|

| α-1,4-glucan lyase | Degrades starch and glycogen to produce 1,5-anhydro-d-fructose (1,5-AnFru). | researchgate.netresearchgate.net |

| 1,5-AnFru dehydratase (AFDH) | Catalyzes the conversion of 1,5-AnFru to ascopyrone M (APM). | researchgate.net |

| Ascopyrone tautomerase (APTM) | Isomerizes ascopyrone M (APM) to form Ascopyrone P (APP). | researchgate.net |

Investigation of Synergistic or Antagonistic Effects with Other Bioactive Compounds

While Ascopyrone P has demonstrated clear antimicrobial and enzyme-inhibiting activities, there is limited specific research into its synergistic or antagonistic effects when combined with other bioactive compounds. google.com However, the study of such interactions is a critical area in pharmacology and natural product research. nih.govmdpi.com

Synergistic effects occur when the combined effect of two or more compounds is greater than the sum of their individual effects. nih.govfrontiersin.org This can happen through various mechanisms, such as targeting different steps in a metabolic pathway, inhibiting drug-degrading enzymes, or increasing the uptake of another compound into the cell. nih.gov For example, combining certain phytochemicals with conventional antibiotics has been shown to enhance efficacy against resistant pathogens. nih.gov

Conversely, antagonism occurs when the combined effect is less than the sum of the individual effects, which can happen if compounds compete for the same receptor site or one inhibits the activation of the other. mdpi.com Given Ascopyrone P's defined antibacterial activity, future studies could investigate its combination with conventional antibiotics (e.g., polyenes, azoles) to explore potential synergistic relationships. nih.govscielo.br Such research could reveal combinations that enhance antimicrobial efficacy, potentially overcoming resistance mechanisms or allowing for the use of lower concentrations of each agent. nih.govmdpi.com

Future Research Directions and Methodological Advancements for Ascopyrone P 1 Studies

Deeper Mechanistic Elucidation of Antimicrobial and Anticancer Activities at the Molecular Level

While ascopyrone P has been identified as having both antimicrobial and anticancer effects, the precise molecular mechanisms underlying these activities require more detailed investigation. researchgate.net A deeper understanding is crucial for its potential development as a therapeutic agent.

Anticancer Activity: Preliminary studies suggest that ascopyrone P's anticancer effect may stem from its ability to inhibit DNA duplication during the cell cycle, possibly through interference with DNA polymerase. d-nb.info Future research should aim to validate this hypothesis and identify the specific polymerases or other replication machinery components that are targeted. Investigating its effect on key cell cycle regulators, such as cyclin-dependent kinases (Cdks), which are critical checkpoints for cell proliferation, could reveal further details of its action. scielo.br Additionally, exploring its impact on major signaling pathways frequently deregulated in cancer, such as those involving transcription factors like NF-κB, could provide a more comprehensive picture of its antineoplastic properties. mdpi.comresearchgate.net

Antimicrobial Activity: The proposed mechanism of DNA synthesis inhibition may also account for its antibacterial properties. d-nb.info However, bacteria have evolved numerous resistance mechanisms, and a thorough understanding of ascopyrone P's mode of action is needed. cabidigitallibrary.org Future studies should investigate its specific bacterial targets. This could involve transcriptomics and proteomics to identify genes and proteins that are differentially expressed in bacteria upon exposure to the compound. It is also important to determine whether its activity is bacteriostatic (inhibiting growth) or bactericidal (killing bacteria) and to explore its efficacy against a broader range of pathogenic bacteria, including multidrug-resistant strains. researchgate.net

Development of Advanced Analytical Techniques for In Situ Detection and Monitoring

To fully understand the biosynthesis and mechanism of action of ascopyrone P, advanced analytical methods are required for its detection and quantification, particularly in situ. google.com The ability to monitor the compound within a complex biological matrix, such as a fermentation broth or inside a cell, can provide invaluable real-time data.

Current structural elucidation of pyranone compounds relies on powerful techniques like multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and X-ray crystallography. chemicalbook.comresearchgate.netacs.org While excellent for characterization, these methods often require sample extraction and purification.

For in situ analysis, future research could focus on adapting the following advanced techniques:

Spectroscopic and-Sensing Methods: Techniques like Surface-Enhanced Raman Scattering (SERS) could be developed for the label-free detection of ascopyrone P. nih.gov This method can provide a molecular fingerprint of the compound, allowing for its identification in complex mixtures.

Fluorescence-Based Assays: The development of specific fluorescent probes or biosensors that interact with ascopyrone P could enable its visualization and quantification within living cells or bioreactors. mdpi.com

Aptamer- and DNAzyme-Based Sensors: The creation of nucleic acid-based aptamers or DNAzymes that specifically bind to ascopyrone P could be integrated into highly sensitive detection platforms, offering a novel approach for real-time monitoring. nih.gov

Exploration of Novel Derivatives and Analogs of Ascopyrone P(1-) for Enhanced Bioactivity

The chemical scaffold of ascopyrone P presents a promising starting point for the synthesis of novel derivatives and analogs with potentially enhanced biological activity. mdpi.com The goal of such medicinal chemistry efforts is to improve potency, selectivity, and pharmacokinetic properties.

Research in this area should focus on:

Structural Modification: Drawing inspiration from analogs of other natural products, the pyranone ring of ascopyrone P can be systematically modified. mdpi.com This includes the addition or alteration of functional groups at various positions to probe structure-activity relationships (SAR). For example, adding lipophilic groups might enhance membrane permeability, while other modifications could increase binding affinity to a specific biological target. nih.gov

Synthesis of Analogs: The synthesis of related compounds, such as microthecin (B1251313) (another derivative of the precursor AF), has already demonstrated that small structural changes can lead to significant antibacterial activity. researchgate.netresearchgate.net A focused program to create a library of ascopyrone P analogs would allow for systematic screening against various cancer cell lines and microbial pathogens. mdpi.com

Bioactivity Screening: Newly synthesized derivatives must be subjected to rigorous biological evaluation. This involves high-throughput screening to assess their antimicrobial and cytotoxic potency, often measured as Minimum Inhibitory Concentration (MIC) for bacteria or IC50 values for cancer cells. nih.gov

| Compound Class | Parent Compound | Known Bioactivity | Potential for Derivatization |

| Ascopyrones | Ascopyrone P | Antibacterial, Anticancer, Antioxidant. researchgate.netresearchgate.net | Modification of the pyranone core to improve target specificity and potency. mdpi.com |

| Related AF-Derivatives | Microthecin | Significant antibacterial activity, including against Pseudomonas aeruginosa. researchgate.netresearchgate.net | Serves as a model for creating other bioactive derivatives from the anhydrofructose pathway. |

Computational Modeling and In Silico Studies for Predicting Interactions and Designing Derivatives

Computational modeling and in silico techniques are indispensable tools in modern drug discovery and design, offering a way to accelerate research and reduce costs by predicting molecular interactions and properties. nih.govnih.gov

For ascopyrone P, these methods can be applied in several ways:

Molecular Docking: This technique can be used to simulate how ascopyrone P and its potential derivatives bind to the active sites of target proteins. asiapharmaceutics.infoijariie.comox.ac.uk For instance, researchers could perform docking studies with targets suggested by mechanistic research, such as DNA polymerase or various kinases, to predict binding affinities and identify key interactions. d-nb.infoscielo.br This information can guide the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of ascopyrone P derivatives and their measured biological activities, QSAR models can be built. nih.gov These mathematical models can then predict the bioactivity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis.

Pharmacokinetic Modeling: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of ascopyrone P and its analogs. nih.gov This helps in the early-stage design of derivatives with more favorable drug-like properties.

Framework Development: Advanced computational frameworks can integrate various models to create a comprehensive design and optimization workflow, from initial ligand design to predicting the impact of derivatives on biological systems. umich.eduresearchgate.net

By integrating these computational approaches, the design-synthesize-test cycle for developing new ascopyrone P-based agents can be made significantly more efficient and targeted.

Q & A

Q. How is ascopyrone P(1−) structurally characterized in experimental settings?

Ascopyrone P(1−) is typically characterized using nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. For instance, derivatization of 1,5-anhydro-D-fructose (AF) via enzymatic or chemical pathways yields ascopyrone P(1−), with structural validation relying on comparative spectral data from related derivatives like 1,5-anhydro-D-mannitol (AG) .

Q. What in vitro synthesis methods are employed to produce ascopyrone P(1−)?

Ascopyrone P(1−) is synthesized biosynthetically from AF through tautomerization or dehydration reactions catalyzed by isomerases such as ascopyrone tautomerase (EC 5.3.2.7). Enzymatic pathways are preferred for stereochemical control, while chemical synthesis may involve acidic or thermal treatment of AF derivatives. Reaction conditions (pH, temperature) must be optimized to minimize side products like 4-oxalomesaconate .

Q. What analytical techniques are recommended for quantifying ascopyrone P(1−) in biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV-Vis or refractive index detection is standard for quantification. For complex matrices (e.g., microbial cultures), liquid chromatography-tandem mass spectrometry (LC-MS/MS) improves specificity. Calibration curves using purified ascopyrone P(1−) standards are essential, with recovery rates validated via spiked samples .

Q. How do researchers ensure reproducibility in ascopyrone P(1−) stability studies?

Stability studies should report time-course degradation profiles under controlled conditions (e.g., pH, temperature, light exposure). Accelerated stability testing (e.g., 40°C/75% relative humidity) can predict shelf life. Data must include statistical measures (e.g., half-life calculations, ANOVA for batch variations) and adhere to ICH guidelines for pharmaceutical applications .

Q. What model organisms are used to study ascopyrone P(1−)’s biological activity?

Ascomycete fungi (e.g., Anthracobia melaloma) are common models due to their natural AF metabolic pathways. Bacterial systems like Streptomyces spp. are used for heterologous expression of biosynthetic enzymes. For medical applications, murine models assess pharmacokinetics and toxicity .

Advanced Research Questions

Q. How can conflicting data on ascopyrone P(1−)’s enzymatic biosynthesis be resolved?

Contradictions in pathway mechanisms (e.g., EC 5.3.3.15’s reclassification to EC 5.3.2.7) require systematic reviews of enzyme kinetics and genetic knockout studies. Comparative analysis of wild-type vs. mutant strains can isolate specific isomerase activities. Meta-analyses of kinetic parameters (Km, Vmax) across studies help identify methodological discrepancies .

Q. What strategies address the low yield of ascopyrone P(1−) in synthetic pathways?

Metabolic engineering (e.g., promoter optimization in AF-producing strains) or co-factor regeneration systems (e.g., NADPH recycling) can enhance yields. Directed evolution of tautomerases for higher catalytic efficiency or substrate specificity is also explored. Process intensification methods, such as continuous flow reactors, may reduce bottlenecks .